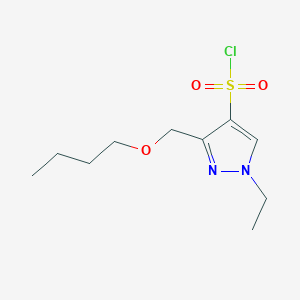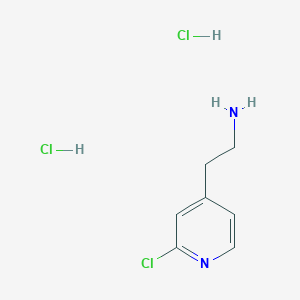
2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride” is a chemical compound with the CAS Number: 1909308-88-8 . It has a molecular weight of 215.51 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 215.51 . The InChI code provides further details about its molecular structure .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Anticancer Activity
Complexes with tridentate ligands, including variations of 2-(2-Chloropyridin-4-yl)ethanamine, exhibit strong DNA binding propensity and demonstrate significant DNA cleavage activity. These complexes, such as Cu(II) complexes of N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, show high DNA binding strength and minor structural changes in calf thymus DNA, indicating groove and/or surface binding. Moreover, these complexes possess anticancer properties with low toxicity for different cancer cell lines, making them potential candidates for cancer treatment (Kumar et al., 2012).
Molecular Structure and Corrosion Inhibition
Compounds including derivatives of 2-(2-Chloropyridin-4-yl)ethanamine, such as Schiff base cadmium(II) complexes, have been observed to offer corrosion inhibition properties on mild steel. These complexes form a protective layer on the metal surface, significantly reducing corrosion in acidic environments. The molecular structure of these complexes, particularly the nuclearity-driven coordination, plays a crucial role in their effectiveness as corrosion inhibitors (Das et al., 2017).
Catalytic Activity and Polymerization
Zinc complexes bearing derivatives of 2-(2-Chloropyridin-4-yl)ethanamine exhibit significant catalytic activity, particularly in the ring-opening polymerization of rac-lactide. These complexes, such as dichloro zinc complexes with N-[(S)-1-(pyridin-2-yl)ethyl]ethanamine, demonstrate high catalytic efficiency, leading to the formation of highly stereocontrolled polylactides. This indicates their potential application in the field of polymer chemistry (Nayab et al., 2012).
Photo-induced Oxidation and DNA Cleavage
The photochemistry of complexes involving derivatives of 2-(2-Chloropyridin-4-yl)ethanamine has been extensively studied. These complexes undergo photo-induced oxidation, leading to the formation of superoxide radical anion and complexes in the Fe(III) redox state. This process enhances the rate of outer sphere electron transfer, which is crucial in oxidative DNA cleavage activity. Such properties make these complexes significant in studies related to photochemistry and DNA interactions (Draksharapu et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDAMPPZDBXBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

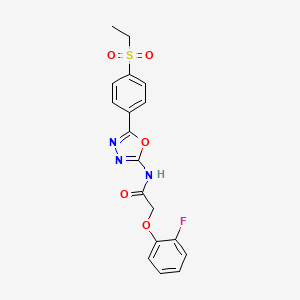
![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)

![(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2470897.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2470899.png)
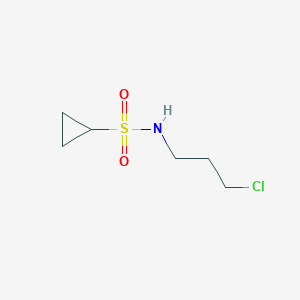
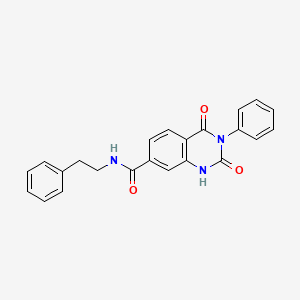
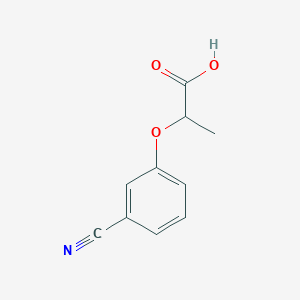


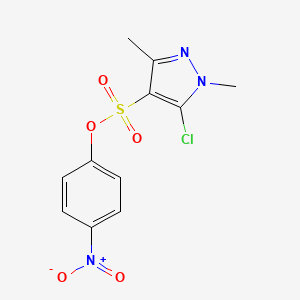
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2470909.png)

